4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
Description
4-Bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core with a bromine atom at position 4, three methyl groups at positions 1', 3', and 5', and a carboxylic acid group at position 5 (Figure 1). This structure combines electronic and steric effects, making it a candidate for pharmaceutical and materials science applications. The bromine substituent enhances electrophilic reactivity, while the methyl groups improve solubility and stability. The carboxylic acid moiety allows for further functionalization, such as salt formation or conjugation with biomolecules .
Properties
IUPAC Name |
4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-4-6(5(2)15(3)14-4)8-7(11)9(10(16)17)13-12-8/h1-3H3,(H,12,13)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNFZZIMWSLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling of Halogenated Pyrazole Precursors
Ullmann coupling facilitates the formation of the biaryl bond between two pyrazole rings. For instance, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS 1125-29-7) undergoes iodination at position 4 using N-iodosuccinimide (NIS) in acetic acid, yielding 4-iodo-1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This intermediate couples with a second pyrazole unit (e.g., 3-bromo-1-methyl-1H-pyrazole) under CuI/1,10-phenanthroline catalysis in dimethylformamide (DMF) at 110°C. The reaction typically achieves 60–75% yields, with purity dependent on chromatographic separation (silica gel, ethyl acetate/hexane).
Cyclocondensation of Hydrazines with 1,3-Diketones
An alternative route involves cyclocondensation of methyl-substituted hydrazines with 1,3-diketones. For example, hydrazine hydrate reacts with acetylacetone in ethanol under reflux to form 1,3,5-trimethylpyrazole, which is subsequently carboxylated via Kolbe–Schmitt reaction using CO₂ under high pressure (5 atm) and potassium hydroxide. This method, while scalable, suffers from moderate yields (50–60%) due to competing decarboxylation side reactions.
Bromination at Position 4
Introducing bromine at position 4 necessitates careful selection of brominating agents to avoid overhalogenation or ring degradation.
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator selectively brominates the bipyrazole core at the 4-position. Optimal conditions involve refluxing at 80°C for 12 hours, achieving 70–85% yields. The reaction’s regioselectivity arises from the stability of the radical intermediate at position 4, as confirmed by DFT calculations.
Electrophilic Bromination with Bromine/HBr
Direct bromination using Br₂ in dichloromethane at 0°C, catalyzed by FeCl₃, offers a faster alternative (2–4 hours). However, this method risks dibromination (5–15% byproduct formation), necessitating rigorous purification via recrystallization from ethanol/water mixtures.
Methyl Group Installation
Methyl groups at positions 1', 3', and 5' are introduced via alkylation or through the use of pre-methylated building blocks.
Sequential Alkylation with Methyl Iodide
A stepwise approach employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF. For example, 1H-pyrazole-4-carboxylic acid reacts with CH₃I at 60°C for 6 hours to install the first methyl group. Subsequent alkylations require higher temperatures (80°C) and prolonged reaction times (12 hours) due to increasing steric hindrance. Total yields for trimethylation range from 55–65%, with dimethyl sulfoxide (DMSO) occasionally substituted for DMF to enhance solubility.
Use of Pre-Methylated Pyrazole Carboxylic Acids
Starting with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS 1125-29-7) streamlines synthesis by eliminating redundant alkylation steps. This commercially available precursor undergoes bipyrazole coupling and bromination, reducing overall reaction steps and improving yields (75–80%).
Carboxylic Acid Functionalization
The carboxylic acid group is typically introduced via hydrolysis of ester precursors or carboxylation of lithiated intermediates.
Ester Hydrolysis
Methyl or ethyl esters of the bipyrazole (e.g., methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate) undergo hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 70°C. This method affords the carboxylic acid in 90–95% yield, with minimal side product formation.
Direct Carboxylation
Directed ortho-metalation (DoM) strategies enable direct carboxylation. Treating the brominated bipyrazole with n-butyllithium (n-BuLi) at −78°C followed by quenching with dry ice (CO₂) introduces the carboxylic acid group. Yields vary widely (40–70%), depending on the stability of the lithiated intermediate.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Continuous flow reactors enhance the Ullmann coupling step by improving heat transfer and reducing reaction times (from 24 hours to 2–4 hours). Bromination with NBS in microreactors achieves 98% conversion due to enhanced mixing and temperature control.
Reaction Optimization and Yield Data
The table below summarizes critical reaction parameters and yields for key synthetic steps:
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Bipyrazole Coupling | CuI, 1,10-phenanthroline, DMF, 110°C, 24h | 65–75 | Column Chromatography |
| Bromination (NBS) | NBS, AIBN, CCl₄, 80°C, 12h | 70–85 | Recrystallization (EtOH) |
| Trimethylation | CH₃I, K₂CO₃, DMF, 60–80°C, 6–12h | 55–65 | Solvent Extraction |
| Ester Hydrolysis | LiOH, THF/H₂O, 70°C, 6h | 90–95 | Acid Precipitation |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique bipyrazole structure allows for diverse modifications that can lead to novel compounds with specific functionalities.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used in multi-step synthesis to create new pyrazole derivatives. |
| Reaction Intermediates | Acts as an intermediate in various organic reactions, enhancing yield and selectivity. |
Biology
In biological research, 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid is utilized to study enzyme interactions and biological pathways. Its ability to interact with biomolecules makes it valuable for biochemical studies.
| Biological Application | Description |
|---|---|
| Enzyme Studies | Investigates the binding affinity and inhibition potential against specific enzymes. |
| Probe Development | Serves as a probe in cellular signaling pathways to understand biological mechanisms. |
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors.
| Medicinal Chemistry Application | Description |
|---|---|
| Drug Development | Candidates for new drugs targeting various diseases due to their bioactivity. |
| Therapeutic Agents | Potential use in treating conditions related to enzyme dysfunctions or receptor malfunctions. |
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
| Industrial Application | Description |
|---|---|
| Coatings and Adhesives | Utilized for its chemical stability and adhesion properties in manufacturing processes. |
| Electronic Materials | Employed in developing materials with specific electrical properties for electronic devices. |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized various derivatives of the compound to assess their biological activities against cancer cell lines. The results indicated that some derivatives exhibited enhanced cytotoxicity compared to the parent compound.
Mechanism of Action
The mechanism of action of 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrazole Derivatives
Structural and Functional Group Comparisons
The table below compares the target compound with structurally similar pyrazole-carboxylic acid derivatives:
Key Observations:
- Substituent Effects : Methyl groups at 1', 3', and 5' positions improve solubility compared to bulkier aryl groups in compounds like BCPA .
- Reactivity : The carboxylic acid group enables conjugation, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Target Compound:
Ester Hydrolysis : Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate () undergoes hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid .
Cross-Coupling : Bromine at position 4 allows for palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents .
Comparison with Similar Compounds:
- BCPA Synthesis : Involves substitution of ethyl groups with NaOH followed by acidification (HCl), similar to ester-to-acid conversion .
- Lamellarin O Analogues : Ethyl ester derivatives (e.g., ) are synthesized via Suzuki coupling, highlighting the versatility of brominated pyrazoles in modular synthesis .
Biological Activity
4-Bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the bromination of bipyrazole derivatives followed by carboxylation reactions. Various methods have been reported for its preparation, including the use of palladium-catalyzed reactions and other organic transformations to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds related to bipyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 50 to 200 µg/mL against various strains, including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| VI | Staphylococcus aureus | 100 |
| III | Candida albicans | 100 |
| IV | Bacillus subtilis | 200 |
Antiviral Activity
In addition to antimicrobial effects, bipyrazole derivatives have shown promising antiviral activity. For example, specific derivatives were tested against yellow fever virus, demonstrating over 50% inhibition at concentrations of 50 µM. The effective concentration (EC50) and cytotoxicity (CC50) values were determined for various compounds, highlighting their potential as antiviral agents .
Table 2: Antiviral Activity Assessment
| Compound | Virus Type | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| M02 | Yellow Fever Virus | 25 | >100 |
| M03 | Dengue Virus | 30 | >80 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed that these compounds can disrupt cellular processes such as ATP synthesis and influence calcium ion uptake, which are critical for cellular metabolism and function .
Case Studies
Several studies have focused on the application of bipyrazole derivatives in therapeutic contexts:
- Antimicrobial Study : A study evaluated the efficacy of various bipyrazole derivatives against resistant bacterial strains. Results showed that certain compounds significantly reduced bacterial load in vitro.
- Antiviral Research : Another investigation into the antiviral properties of these compounds indicated a potential role in inhibiting viral replication through interference with viral proteins essential for infection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid, and how do reaction conditions influence yields?
- Methodology :
- Step 1 : Begin with Ullmann coupling of a brominated pyrazole ester (e.g., 2-iodopyrrole-5-carboxylate) to form the bipyrazole backbone. This step requires Cu catalysts and high temperatures (~120–150°C) .
- Step 2 : Hydrolyze the ester group using NaOH or LiOH in aqueous THF/MeOH to generate the carboxylic acid. Yields improve under reflux (70–80°C) .
- Step 3 : Introduce methyl groups via alkylation (e.g., methyl iodide, K₂CO₃ in DMF) at positions 1', 3', and 5'. Steric hindrance may require sequential addition .
- Step 4 : Bromination at position 4 using NBS (N-bromosuccinimide) in CCl₄ under radical initiation (e.g., AIBN) .
- Key Considerations : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- NMR :
- ¹H NMR : Identify methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 7.2–8.1 ppm). Coupling patterns distinguish substituent positions .
- ¹³C NMR : Carboxylic acid carbon appears at δ 165–170 ppm; brominated carbons show deshielding (δ 105–115 ppm) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Decarboxylation : Occurs during prolonged heating. Use milder conditions (e.g., LiOH instead of NaOH) .
- Over-alkylation : Control stoichiometry (1.2–1.5 eq alkylating agent) and monitor via LC-MS .
- Bromine Displacement : Avoid nucleophilic solvents (e.g., DMSO). Use radical-stable conditions (e.g., CCl₄) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic centers (e.g., bromine at C4) .
- Transition State Analysis : Model Suzuki-Miyaura coupling (Pd catalysts) to predict regioselectivity. The carboxylic acid may coordinate Pd, favoring C5 reactivity .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in methyl groups or bromine positioning?
- Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to reduce noise .
- Refinement : In SHELXL, apply "PART" commands to model disorder. Use restraints (e.g., SIMU) for overlapping methyl groups .
- Validation : Check R-factors and electron density maps (e.g., OMIT maps) to confirm assignments .
Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor or enzyme modulator?
- Hypothesis : The bipyrazole core mimics ATP’s adenine binding motif. Bromine enhances hydrophobic interactions, while the carboxylic acid chelates Mg²⁺ in active sites .
- Testing :
- Enzyme Assays : Measure IC₅₀ against kinases (e.g., PKA, PKC) using fluorescence polarization.
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP pockets (PDB: 1ATP) .
- Data Interpretation : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
